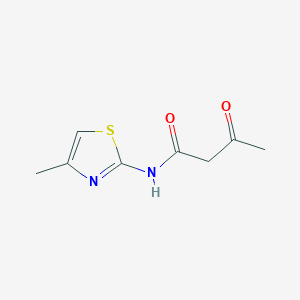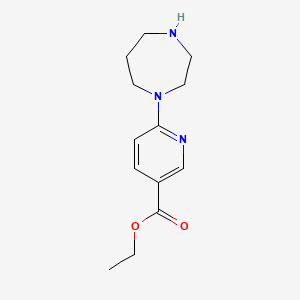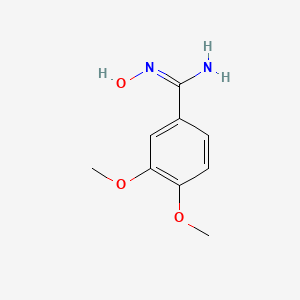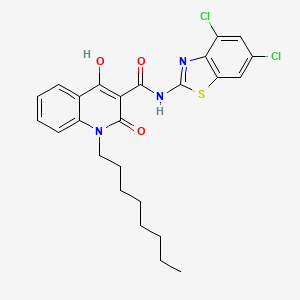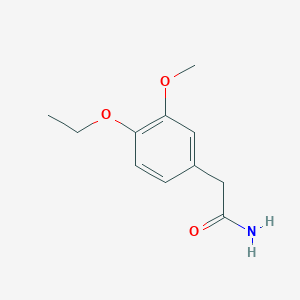
4-Fluoro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2H-indol-2-one is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the fourth position of the indole ring, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2H-indol-2-one typically involves the use of substituted isatins as starting materials. One common method includes the reaction of substituted isatins with various reagents under mild conditions to produce the desired indolinone compound . For example, the reaction of substituted isatins with methanesulfonic acid under reflux conditions can yield the corresponding indolinone in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions. The conditions typically involve refluxing in appropriate solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups at specific positions on the indole ring .
Scientific Research Applications
4-Fluoro-2H-indol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Fluoro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Fluoro-2H-indol-2-one can be compared with other similar compounds, such as:
Indole: The parent compound without the fluorine substitution.
5-Fluoroindole: A similar compound with the fluorine atom at the fifth position.
2H-Indol-2-one: The non-fluorinated version of the compound.
The uniqueness of this compound lies in the specific position of the fluorine atom, which can significantly influence its chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C8H4FNO |
|---|---|
Molecular Weight |
149.12 g/mol |
IUPAC Name |
4-fluoroindol-2-one |
InChI |
InChI=1S/C8H4FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4H |
InChI Key |
LMYXVAQEUGSOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=C2C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)
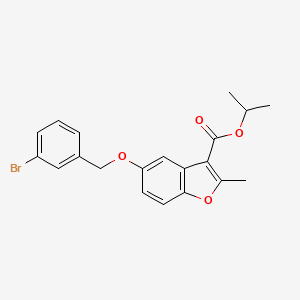
![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)
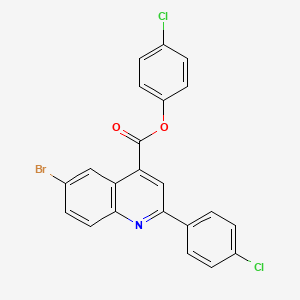
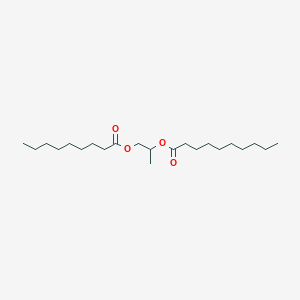
![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)

